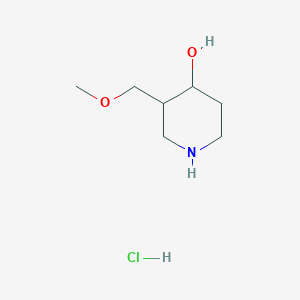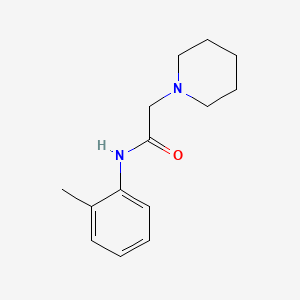
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)piperidin-4-ol hydrochloride, also known as MMPH, is a mixture of diastereomers composed of two stereoisomers that are mirror images of each other. It is a synthetic derivative of piperidine, a cyclic organic compound found in many natural products, and is used in a variety of scientific research applications. This article will discuss the synthesis of MMPH, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Scientific Research Applications
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used in studies of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been used in studies of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide.
Mechanism of Action
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers acts as a substrate for the enzyme monoamine oxidase-A, which catalyzes the oxidation of monoamine neurotransmitters such as serotonin and dopamine. It also acts as a substrate for the enzyme acetylcholinesterase, which catalyzes the breakdown of the neurotransmitter acetylcholine. Finally, this compound acts as a substrate for the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes monoamine oxidase-A and acetylcholinesterase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin and dopamine, as well as an increase in the levels of acetylcholine. Additionally, this compound has been shown to activate the enzyme nitric oxide synthase, which can lead to an increase in the levels of nitric oxide.
Advantages and Limitations for Lab Experiments
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers on a budget. Additionally, this compound is easy to synthesize, which makes it a convenient option for laboratory use. However, this compound has several limitations as well. It has a relatively short shelf life, which can make it difficult to store for long periods of time. Additionally, this compound can be difficult to purify, which can limit its usefulness in certain experiments.
Future Directions
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has a variety of potential future directions. One potential direction is the use of this compound as a substrate for the enzyme monoamine oxidase-A, which could lead to a greater understanding of the role of monoamine neurotransmitters in the brain. Additionally, this compound could be used to investigate the role of nitric oxide in various physiological processes. Finally, this compound could be used to develop new drugs and treatments for various neurological disorders.
Synthesis Methods
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is synthesized via a two-step process. The first step involves the reaction of 4-methylpiperidin-3-ol with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of two stereoisomers, (R)-3-(methoxymethyl)piperidin-4-ol and (S)-3-(methoxymethyl)piperidin-4-ol. The second step involves the addition of hydrochloric acid to the mixture, which converts the two stereoisomers into a single product, 3-(methoxymethyl)piperidin-4-ol hydrochloride.
properties
IUPAC Name |
3-(methoxymethyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-5-6-4-8-3-2-7(6)9;/h6-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMACWIMUJMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)



![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)
![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)


